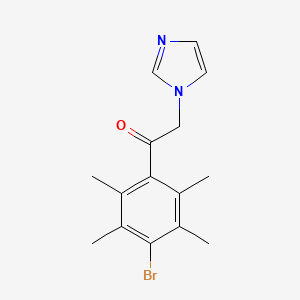
4'-Bromo-2-(1-imidazolyl)-2',3',5',6'-tetramethylacetophenone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-bromo-2,3,5,6-tetramethylphenyl)-2-imidazol-1-ylethanone is an organic compound that features a brominated aromatic ring and an imidazole moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-bromo-2,3,5,6-tetramethylphenyl)-2-imidazol-1-ylethanone typically involves multi-step organic reactionsThe reaction conditions often involve the use of solvents like tetrahydrofuran and reagents such as tert-butyl lithium and iodine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1-(4-bromo-2,3,5,6-tetramethylphenyl)-2-imidazol-1-ylethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the imidazole ring or the aromatic bromine.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups like alkyl or aryl groups.
Applications De Recherche Scientifique
1-(4-bromo-2,3,5,6-tetramethylphenyl)-2-imidazol-1-ylethanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a pharmacophore in drug design.
Industry: Utilized in the production of advanced materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-(4-bromo-2,3,5,6-tetramethylphenyl)-2-imidazol-1-ylethanone involves its interaction with molecular targets such as enzymes or receptors. The brominated aromatic ring and imidazole moiety can participate in various binding interactions, influencing biological pathways and cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(4-bromo-2,3,5,6-tetramethylphenyl)propan-2-one: Similar structure but lacks the imidazole group.
Tris(4-bromo-2,3,5,6-tetramethylphenyl)borane: Contains multiple brominated aromatic rings but different functional groups.
Uniqueness
1-(4-bromo-2,3,5,6-tetramethylphenyl)-2-imidazol-1-ylethanone is unique due to the presence of both a brominated aromatic ring and an imidazole moiety, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Propriétés
Numéro CAS |
73931-92-7 |
|---|---|
Formule moléculaire |
C15H17BrN2O |
Poids moléculaire |
321.21 g/mol |
Nom IUPAC |
1-(4-bromo-2,3,5,6-tetramethylphenyl)-2-imidazol-1-ylethanone |
InChI |
InChI=1S/C15H17BrN2O/c1-9-11(3)15(16)12(4)10(2)14(9)13(19)7-18-6-5-17-8-18/h5-6,8H,7H2,1-4H3 |
Clé InChI |
NOMMVAHXJWVYNX-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=C(C(=C1C(=O)CN2C=CN=C2)C)C)Br)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Hydrazinecarboxylic acid,[[3-hydroxy-5-(hydroxymethyl)-2-methyl-4-pyridinyl]methylene]-,methyl ester(9ci)](/img/structure/B13760335.png)


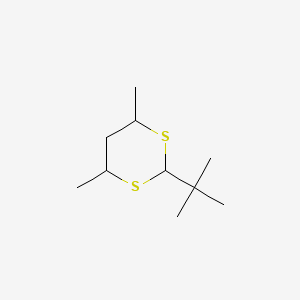
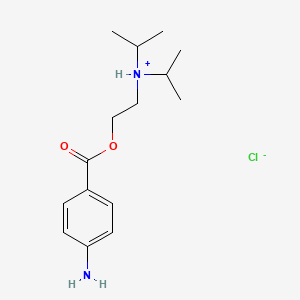
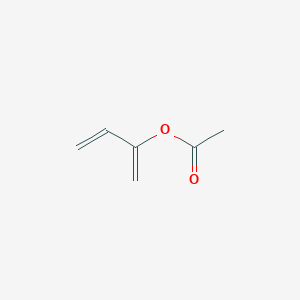
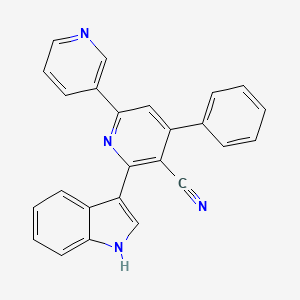
![Benzene,1,1'-[1,2-ethynediylbis(thiomethylene)]bis-](/img/structure/B13760364.png)
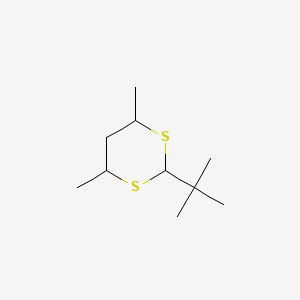
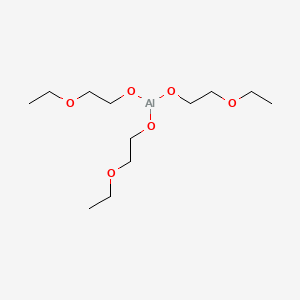
![3-[(4-Carboxy-4-methylpentyl)oxy]-4-methylbenzoic acid](/img/structure/B13760388.png)

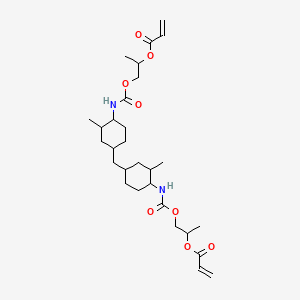
![2,2'-Methylenebis[4,6-bis[(dimethylamino)methyl]phenol]](/img/structure/B13760404.png)
